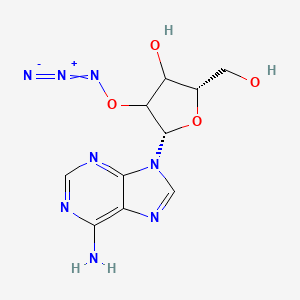

(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxymethyl)oxolan-3-ol

説明

(2S,5S)-5-(6-アミノプリン-9-イル)-4-アジドオキシ-2-(ヒドロキシメチル)オキソラン-3-オールは、さまざまな科学分野で重要な用途を持つ、複雑な有機分子です。この化合物は、プリン塩基、アジド基、およびヒドロキシメチル基を特徴としており、研究および産業目的のための汎用性の高い分子となっています。

特性

分子式 |

C10H12N8O4 |

|---|---|

分子量 |

308.25 g/mol |

IUPAC名 |

(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12N8O4/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(22-17-16-12)6(20)4(1-19)21-10/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)/t4-,6?,7?,10-/m0/s1 |

InChIキー |

ZSEBAIXTXBHMQP-AMKBJPJNSA-N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3C(C([C@@H](O3)CO)O)ON=[N+]=[N-])N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)ON=[N+]=[N-])N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(2S,5S)-5-(6-アミノプリン-9-イル)-4-アジドオキシ-2-(ヒドロキシメチル)オキソラン-3-オールの合成は、一般的に容易に入手可能な前駆体から始めて、複数のステップを伴います。主要なステップには以下が含まれます。

プリン塩基の形成: プリン塩基は、ホルムアミド誘導体の縮合を含む一連の反応によって合成されます。

アジド基の導入: アジド基は、求核置換反応を介して導入され、多くの場合、試薬としてアジ化ナトリウムが使用されます。

オキソラン環の形成: オキソラン環は、環化反応を介して形成され、多くの場合、酸性または塩基性条件下で行われます。

ヒドロキシメチル化: ヒドロキシメチル基は、ヒドロキシメチル化反応を介して導入され、通常、試薬としてホルムアルデヒドが使用されます。

工業生産方法

この化合物の工業生産には、上記で述べた合成経路のスケールアップが含まれます。このプロセスは、収率と純度のために最適化されており、多くの場合、一貫した品質を保証するために連続フローリアクターと自動化システムが使用されます。

化学反応の分析

科学研究の用途

(2S,5S)-5-(6-アミノプリン-9-イル)-4-アジドオキシ-2-(ヒドロキシメチル)オキソラン-3-オールは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: そのユニークな官能基のために生化学プローブとしての可能性が研究されています。

医学: 特に抗ウイルスおよび抗がん研究における治療剤としての可能性について調査されています。

産業: 特殊化学薬品や材料の製造に使用されています。

科学的研究の応用

(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its unique functional groups.

Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.

Industry: Used in the production of specialty chemicals and materials.

作用機序

類似の化合物との比較

類似の化合物

(2S,5S)-5-(6-アミノプリン-9-イル)-2-(ヒドロキシメチル)オキソラン-3-オール: アジド基がないため、クリックケミストリー用途の汎用性が低くなります。

(2S,5S)-5-(6-アミノプリン-9-イル)-4-アジドオキシ-2-メチル-オキソラン-3-オール: ヒドロキシメチル基の代わりにメチル基を持っているため、反応性と溶解性に影響を与えます。

独自性

(2S,5S)-5-(6-アミノプリン-9-イル)-4-アジドオキシ-2-(ヒドロキシメチル)オキソラン-3-オールは、アジド基とヒドロキシメチル基の両方が存在するため、幅広い化学修飾と用途が可能で、独自性があります。

類似化合物との比較

Similar Compounds

(2S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the azido group, making it less versatile for click chemistry applications.

(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-methyl-oxolan-3-ol: Has a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.

Uniqueness

(2S,5S)-5-(6-aminopurin-9-yl)-4-azidooxy-2-(hydroxymethyl)oxolan-3-ol is unique due to the presence of both the azido group and the hydroxymethyl group, allowing for a wide range of chemical modifications and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。